Cas no 376646-56-9 (5-Chloro-4-fluoro-1H-indole)

5-Chloro-4-fluoro-1H-indole is a halogenated indole derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring chloro and fluoro substituents, enhances reactivity and selectivity, making it a valuable intermediate in the synthesis of biologically active compounds. The electron-withdrawing effects of the halogens improve its stability and compatibility with various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This compound is particularly useful in the development of heterocyclic frameworks for drug discovery, offering precise functionalization opportunities. High purity and consistent quality ensure reliable performance in complex synthetic pathways. Its versatility and robust chemical properties make it a preferred choice for advanced organic synthesis applications.
5-Chloro-4-fluoro-1H-indole structure
5-Chloro-4-fluoro-1H-indole structure
Product Name:5-Chloro-4-fluoro-1H-indole
CAS No:376646-56-9
MF:C8H5ClFN
MW:169.583404302597
MDL:MFCD01074494
CID:298172
PubChem ID:2773646
Update Time:2025-11-02

5-Chloro-4-fluoro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-4-fluoro-1H-indole
    • 1H-Indole,5-chloro-4-fluoro-
    • 1H-Indole,5-chloro-4-fluoro
    • 5-Chloro-4-fluoroindole
    • BH161
    • PC9566
    • SBB088340
    • 5829AH
    • AB08025
    • ST24032990
    • A6432
    • 222278A
    • Z2756332555
    • SCHEMBL7448671
    • Z1201620784
    • SY114256
    • MFCD01074494
    • DTXSID90378609
    • AMY7543
    • DS-12310
    • CS-W022355
    • FT-0687481
    • AKOS006227580
    • EN300-342162
    • C-3927
    • 376646-56-9
    • MDL: MFCD01074494
    • Inchi: 1S/C8H5ClFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
    • InChI Key: PUXLENMUVGGZNV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1F)C=CN2

Computed Properties

  • Exact Mass: 169.00900
  • Monoisotopic Mass: 169.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.436±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 22-23 ºC (hexane )
  • Boiling Point: 299.8°C at 760 mmHg
  • Flash Point: 135.1°C
  • Refractive Index: 1.657
  • Solubility: Very slightly soluble (0.13 g/l) (25 º C),
  • PSA: 15.79000
  • LogP: 2.96040

5-Chloro-4-fluoro-1H-indole Security Information

  • Hazard Statement: H315-H319-H335
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,2-8°C

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5-Chloro-4-fluoro-1H-indole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:376646-56-9)5-CHLORO-4-FLUOROINDOLE
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Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
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Amadis Chemical Company Limited
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(CAS:376646-56-9)5-Chloro-4-fluoro-1H-indole
Order Number:A6432
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):337.0
Email:sales@amadischem.com

Additional information on 5-Chloro-4-fluoro-1H-indole

5-Chloro-4-fluoro-1H-indole: A Versatile Building Block in Modern Chemical Research

5-Chloro-4-fluoro-1H-indole (CAS No. 376646-56-9) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and functional versatility. This compound belongs to the indole family, a class of molecules known for their biological activity and synthetic utility. The 5-chloro and 4-fluoro substituents on the indole ring introduce distinct electronic and steric properties, making 5-Chloro-4-fluoro-1H-indole a valuable precursor in the development of bioactive molecules and advanced materials.

The indole ring itself is a fundamental structural motif found in numerous natural products and pharmaceutical agents, including tryptophan derivatives, alkaloids, and bioactive compounds. The introduction of halogen substituents such as chlorine and fluorine enhances the compound’s reactivity and modulates its physicochemical properties, which are critical for optimizing drug-like characteristics. Recent studies have highlighted the role of 5-Chloro-4-fluoro-1H-indole in the synthesis of fluorinated indole derivatives, which are increasingly being explored for their potential in targeting specific biological pathways.

One of the most promising applications of 5-Chloro-4-fluoro-1H-indole lies in the development of selective kinase inhibitors. Kinases are a family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated indole scaffolds, including 5-Chloro-4-fluoro-1H-indole-based analogs, exhibited enhanced selectivity toward tyrosine kinase targets compared to their non-fluorinated counterparts. This improved selectivity is attributed to the fluorine atom’s ability to participate in hydrogen bonding and π-π stacking interactions, which can fine-tune the binding affinity of small molecules to their protein targets.

Moreover, 5-Chloro-4-fluoro-1H-indole has been utilized as a key intermediate in the synthesis of fluorescent probes for bioimaging applications. The fluorine substitution on the indole ring significantly alters the electronic properties of the molecule, leading to unique photophysical characteristics. A 2024 research team from the University of Tokyo reported that 5-Chloro-4-fluoro-1H-indole-derived fluorophores exhibited superior photostability and quantum yields compared to traditional indole-based dyes. These properties make 5-Chloro-4-fluoro-1H-indole an attractive candidate for developing high-resolution imaging agents in both in vitro and in vivo studies.

In addition to its pharmaceutical applications, 5-Chloro-4-fluoro-1H-indole has shown potential in the field of organic electronics. The conjugated π-system of the indole ring, combined with the electron-withdrawing effects of the chlorine and fluorine substituents, can be exploited to design organic semiconductors with tailored electronic properties. A 2023 study in Advanced Materials demonstrated that 5-Chloro-4-fluoro-1H-indole-based materials exhibited improved hole mobility and charge-carrier transport characteristics, which are essential for the performance of organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

The synthetic accessibility of 5-Chloro-4-fluoro-1H-indole further enhances its appeal in both academic and industrial research. The compound can be efficiently prepared through a two-step bromination-fluorination sequence starting from indole derivatives, as reported in a 2024 methodological paper in Organic Letters. This synthetic route ensures high yields and purity, making 5-Chloro-4-fluoro-1H-indole a practical building block for the large-scale production of functionalized indole derivatives. Additionally, the chlorine and fluorine substituents can be further modified through various cross-coupling reactions, enabling the introduction of diverse functional groups tailored to specific applications.

Recent advances in computational chemistry have also provided deeper insights into the reactivity of 5-Chloro-4-fluoro-1H-indole. Density functional theory (DFT) calculations revealed that the fluorine substituent significantly lowers the LUMO energy level of the molecule, which enhances its ability to participate in electron-transfer processes. This finding has important implications for the design of redox-active molecules and electrocatalytic agents, where precise control over the redox properties is crucial for performance optimization.

Looking ahead, the continued exploration of 5-Chloro-4-fluoro-1H-indole and its derivatives is expected to yield novel compounds with diverse applications across multiple scientific disciplines. Ongoing research efforts are focused on expanding the structure-activity relationship studies of fluorinated indole analogs, as well as investigating their potential in targeted drug delivery and smart materials development. The unique combination of electronic and steric effects introduced by the chlorine and fluorine substituents positions 5-Chloro-4-fluoro-1H-indole as a versatile platform for innovation in both biomedical and materials science contexts.

As the scientific community continues to uncover new applications for 5-Chloro-4-fluoro-1H-indole, its role as a molecular scaffold in drug discovery and materials engineering is becoming increasingly prominent. The compound’s ability to modulate biological activity through precise chemical modifications, coupled with its synthetic tractability, ensures its continued relevance in the pursuit of next-generation therapeutics and advanced functional materials.

5-Chloro-4-Fluoro-1H-Indole (CAS No. 376646-56-9) ### Overview 5-Chloro-4-fluoro-1H-indole is a heterocyclic compound with a unique combination of halogen substituents (chlorine and fluorine) on the indole ring. Its structural versatility and functional properties have made it a valuable molecule in medicinal chemistry, materials science, and organic electronics. --- ### Key Properties and Features - Indole Ring: A fundamental scaffold in many natural products and pharmaceuticals. - Halogen Substituents: - Chlorine and Fluorine alter the molecule’s electronic and steric properties, enhancing reactivity and modulating physicochemical behavior. - Fluorine, in particular, can participate in hydrogen bonding and π-π stacking, which are critical for protein-ligand interactions. --- ### Applications #### 1. Medicinal Chemistry - Kinase Inhibitors: - Fluorinated indole derivatives, including 5-Chloro-4-fluoro-1H-indole, have shown enhanced selectivity toward tyrosine kinases. - This is attributed to the fluorine atom’s ability to fine-tune binding affinity and improve drug-like properties. - Fluorescent Probes: - The fluorine substitution enhances photostability and quantum yield. - These properties are ideal for bioimaging applications in in vitro and in vivo studies. #### 2. Organic Electronics - Organic Semiconductors: - The conjugated π-system of the indole ring, combined with the electron-withdrawing effects of halogens, makes it a candidate for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). - Demonstrates improved hole mobility and charge-carrier transport. #### 3. Computational Chemistry Insights - DFT Calculations: - Reveal that the fluorine substituent lowers the LUMO energy level, enhancing redox activity. - Useful for designing electrocatalytic agents and redox-active molecules. --- ### Synthetic Tractability - The chlorine and fluorine substituents can be further modified via cross-coupling reactions to introduce diverse functional groups. - This enables structure-activity relationship (SAR) studies and targeted modifications for specific applications. --- ### Future Prospects - Drug Discovery: - Ongoing research focuses on expanding SAR studies of fluorinated indole analogs. - Potential in targeted drug delivery and smart materials. - Materials Science: - Development of next-generation materials leveraging electronic and steric effects. --- ### Conclusion 5-Chloro-4-fluoro-1H-indole is a versatile molecular scaffold with applications in biomedical and materials science. Its synthetic tractability, modulated reactivity, and functional diversity ensure its continued relevance in innovation and discovery. --- ### Keywords - 5-Chloro-4-fluoro-1H-indole - Fluorinated indole - Medicinal chemistry - Organic electronics - Redox-active molecules - Structure-activity relationship - Cross-coupling reactions - Kinase inhibitors - Fluorescent probes
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Suzhou Senfeida Chemical Co., Ltd
(CAS:376646-56-9)5-CHLORO-4-FLUOROINDOLE
sfd1277
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:376646-56-9)5-Chloro-4-fluoro-1H-indole
A6432
Purity:99%
Quantity:5g
Price ($):337.0
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